molecular formula C19H21NO3S B10807749 8-methyl-4-oxo-N,N-dipropyl-4H-thieno[3,2-c]chromene-2-carboxamide

8-methyl-4-oxo-N,N-dipropyl-4H-thieno[3,2-c]chromene-2-carboxamide

Cat. No.: B10807749
M. Wt: 343.4 g/mol
InChI Key: INVYENVHWPZHKP-UHFFFAOYSA-N
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Description

WAY-332647 is a chemical compound known for its role as an inhibitor of pyruvate kinase . Pyruvate kinase is an enzyme that plays a crucial role in glycolysis, the metabolic pathway that converts glucose into pyruvate, generating energy in the form of adenosine triphosphate.

Chemical Reactions Analysis

WAY-332647, as an inhibitor of pyruvate kinase, primarily interacts with the enzyme to inhibit its activity. The compound may undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from WAY-332647, potentially altering its structure and activity.

    Reduction: This reaction involves the gain of electrons, which could also modify the compound’s properties.

    Substitution: In this reaction, one functional group in WAY-332647 is replaced by another, potentially leading to the formation of new derivatives with different biological activities.

Common reagents and conditions used in these reactions would depend on the specific chemical environment and desired outcome. Major products formed from these reactions would include modified versions of WAY-332647 with altered biological activities.

Scientific Research Applications

WAY-332647 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: WAY-332647 is used as a tool compound to study the inhibition of pyruvate kinase and its effects on glycolysis.

    Biology: Researchers use WAY-332647 to investigate the role of pyruvate kinase in cellular metabolism and energy production.

    Medicine: WAY-332647 is studied for its potential therapeutic applications in diseases where pyruvate kinase activity is dysregulated, such as cancer and metabolic disorders.

    Industry: The compound may be used in the development of new drugs targeting pyruvate kinase and related metabolic pathways.

Mechanism of Action

WAY-332647 exerts its effects by inhibiting the activity of pyruvate kinase. This enzyme is responsible for catalyzing the final step of glycolysis, where phosphoenolpyruvate is converted to pyruvate, generating adenosine triphosphate. By inhibiting pyruvate kinase, WAY-332647 disrupts this process, leading to reduced energy production and altered metabolic activity. The molecular targets and pathways involved include the glycolytic pathway and associated regulatory mechanisms.

Comparison with Similar Compounds

WAY-332647 can be compared with other pyruvate kinase inhibitors, such as:

    3-Bromopyruvate: Another inhibitor of pyruvate kinase, known for its potential anticancer properties.

    Oxalate: A naturally occurring compound that inhibits pyruvate kinase by binding to its active site.

    Phenylalanine: An amino acid that acts as an allosteric inhibitor of pyruvate kinase.

WAY-332647 is unique in its specific structure and mode of inhibition, which may offer distinct advantages in research and therapeutic applications.

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

8-methyl-4-oxo-N,N-dipropylthieno[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C19H21NO3S/c1-4-8-20(9-5-2)18(21)16-11-14-17(24-16)13-10-12(3)6-7-15(13)23-19(14)22/h6-7,10-11H,4-5,8-9H2,1-3H3

InChI Key

INVYENVHWPZHKP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)C)OC2=O

Origin of Product

United States

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